REACTION_CXSMILES
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Br[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.CC1(C)C(C)(C)OB([C:17]2[CH:26]=[CH:25][C:24]3[C:23]([CH3:28])([CH3:27])[CH2:22][CH2:21][C:20]([CH3:30])([CH3:29])[C:19]=3[CH:18]=2)O1>>[CH3:27][C:23]1([CH3:28])[CH2:22][CH2:21][C:20]([CH3:30])([CH3:29])[C:19]2[CH:18]=[C:17]([C:2]3[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=3)[CH:26]=[CH:25][C:24]1=2
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Name
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Quantity
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2.3 g
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Type
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reactant
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Smiles
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BrC1=CC=CC(=N1)N
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Name
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Quantity
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5.22 g
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Type
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reactant
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Smiles
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CC1(OB(OC1(C)C)C1=CC=2C(CCC(C2C=C1)(C)C)(C)C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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CC1(C=2C=CC(=CC2C(CC1)(C)C)C1=CC=CC(=N1)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |